molecular formula C24H20FN3O2 B11214787 4-(2,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

4-(2,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11214787
M. Wt: 401.4 g/mol
InChI Key: VKFPQEKFNQVADP-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl]-5-methoxyphenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a fluorophenyl group, a dihydropyrimido[1,2-a][1,3]benzimidazole core, and a methoxyphenyl methyl ether moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl]-5-methoxyphenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or its equivalents The final step includes the attachment of the methoxyphenyl methyl ether moiety, which can be accomplished using Williamson ether synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl]-5-methoxyphenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

2-[2-(4-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl]-5-methoxyphenyl methyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl]-5-methoxyphenyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure but lacking the fluorophenyl and methoxyphenyl methyl ether groups.

    Imidazole: Another related compound with a five-membered ring structure containing nitrogen atoms.

Uniqueness

2-[2-(4-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl]-5-methoxyphenyl methyl ether is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity, while the methoxyphenyl methyl ether moiety contributes to its stability and solubility .

Properties

Molecular Formula

C24H20FN3O2

Molecular Weight

401.4 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C24H20FN3O2/c1-29-17-11-12-18(23(13-17)30-2)22-14-20(15-7-9-16(25)10-8-15)27-24-26-19-5-3-4-6-21(19)28(22)24/h3-14,22H,1-2H3,(H,26,27)

InChI Key

VKFPQEKFNQVADP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)F)OC

Origin of Product

United States

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